Triethylamine hydrochloride

描述

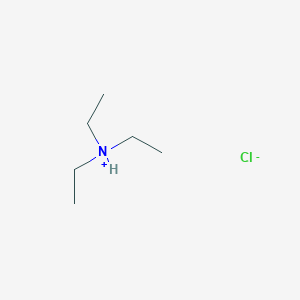

Triethylamine hydrochloride ([Et₃NH]Cl) is a quaternary ammonium salt formed by the protonation of triethylamine (TEA) with hydrochloric acid. It is a white crystalline solid with high solubility in water and polar solvents. Structurally, it consists of a triethylammonium cation ([Et₃NH]⁺) paired with a chloride anion (Cl⁻). This compound is widely utilized in organic synthesis, catalysis, and electrochemistry due to its ionic nature and stability .

In industrial applications, [Et₃NH]Cl is frequently combined with AlCl₃ to form chloroaluminate ionic liquids (ILs) such as [Et₃NH]Cl/AlCl₃. These ILs exhibit tunable acidity, high conductivity, and low volatility, making them ideal for aluminum electrodeposition, battery electrolytes, and catalytic reactions . For instance, [Et₃NH]Cl/AlCl₃ with an AlCl₃ mole fraction of 0.667 shows conductivity comparable to imidazole-based ILs like [Bmim]Cl/AlCl₃, despite slightly higher viscosity .

准备方法

Synthetic Routes and Reaction Conditions: Triethylamine hydrochloride is typically prepared by reacting triethylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:

- Triethylamine is dissolved in an appropriate solvent, such as ethanol or water.

- Hydrochloric acid is added slowly to the solution while stirring.

- The mixture is allowed to react, forming this compound as a precipitate.

- The precipitate is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar principles. The process involves:

- Continuous addition of hydrochloric acid to a solution of triethylamine in a solvent.

- Efficient mixing and temperature control to ensure complete reaction.

- Filtration and drying of the resulting this compound.

化学反应分析

Types of Reactions: Triethylamine hydrochloride undergoes various chemical reactions, including:

Formation of Salts: It forms salts with acids due to its basic nature.

Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

Oxidation: Can be oxidized by agents like hydrogen peroxide to form triethylamine oxide.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Alkyl Halides: Methyl iodide, ethyl bromide.

Oxidizing Agents: Hydrogen peroxide.

Major Products:

Quaternary Ammonium Salts: Formed through alkylation.

Triethylamine Oxide: Formed through oxidation.

科学研究应用

Applications in Organic Synthesis

TEAHCl serves primarily as a base in organic synthesis. Its applications include:

- Formation of Amides and Esters : TEAHCl facilitates reactions involving acyl chlorides to produce amides and esters while neutralizing the hydrogen chloride generated during the reaction .

- Catalysis : It acts as a catalyst in the formation of urethane foams and epoxy resins, enhancing reaction rates and product yields .

- Dehydrohalogenation Reactions : TEAHCl is involved in dehydrohalogenation processes, which are crucial for synthesizing alkenes from alkyl halides.

Case Study: Esterification Reaction

In a study examining the synthesis of esters from acyl chlorides, TEAHCl was used to neutralize byproduct hydrogen chloride, resulting in improved yields and purification of the desired ester products .

Pharmaceutical Applications

TEAHCl is significant in pharmaceutical formulations:

- Intermediate for Drug Synthesis : It is used in the production of antihypertensive drugs such as sartans, where it plays a role in various synthetic pathways .

- Anesthetic for Insect Studies : TEAHCl is an active ingredient in FlyNap, used to anesthetize fruit flies for research purposes. This application preserves viral materials during species identification in vector control labs .

Table 1: Pharmaceutical Uses of TEAHCl

| Application | Description |

|---|---|

| Antihypertensive Drug Synthesis | Used as an intermediate in drug formulations |

| Anesthetic Agent | Employed in FlyNap for insect anesthesia |

| Pesticide Formulation | Forms salts with carboxylic acids for pesticides |

Analytical Chemistry

In analytical chemistry, TEAHCl has notable uses:

- Ion Interaction Chromatography : As an ion-interaction reagent, it enhances separation efficiency due to its amphiphilic properties. Its volatility allows for mass spectrometry applications during analysis .

- Buffer Solutions : TEAHCl can be utilized to prepare buffer solutions, maintaining pH stability during chromatographic processes.

Case Study: Chromatographic Analysis

A study on reverse-phase chromatography demonstrated that using TEAHCl as a buffer significantly improved the resolution of nucleotides during purification processes .

Niche Applications

Beyond mainstream uses, TEAHCl finds roles in niche applications:

- Polyurethane Production : It acts as a neutralizing agent in anionic polyurethane dispersions, which are environmentally friendly alternatives to solvent-based systems .

- Rocket Propellant : Historically, TEAHCl was utilized as part of hypergolic propellants in military applications, showcasing its versatility beyond conventional chemistry .

作用机制

The mechanism of action of triethylamine hydrochloride involves its basic nature, which allows it to accept protons and form salts with acids. This property makes it useful in various chemical reactions, including neutralization and catalysis. As a phase transfer catalyst, it facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

相似化合物的比较

Comparison with Similar Compounds

Imidazole-Based Ionic Liquids (e.g., [Bmim]Cl/AlCl₃)

| Property | [Et₃NH]Cl/AlCl₃ | [Bmim]Cl/AlCl₃ |

|---|---|---|

| Cost | Low (synthesis from TEA/HCl) | High (complex synthesis) |

| Viscosity | ~200–300 cP | ~100–200 cP |

| Conductivity | 10–15 mS/cm | 12–18 mS/cm |

| Moisture Sensitivity | Moderate | High (prone to hydrolysis) |

| Applications | Aluminum electrodeposition, batteries, catalysis | High-purity metal deposition, specialty solvents |

Key Findings :

- [Et₃NH]Cl/AlCl₃ is favored for cost-sensitive applications due to its affordability and comparable electrochemical performance to [Bmim]Cl/AlCl₃ .

- Imidazole-based ILs exhibit lower viscosity but are less stable in humid environments .

Other Quaternary Ammonium Salts (e.g., Trimethylamine Hydrochloride)

| Property | [Et₃NH]Cl | Trimethylamine Hydrochloride |

|---|---|---|

| Thermal Stability | Up to 150°C | Up to 120°C |

| Basicity | Weak (pKa ~10.7) | Stronger (pKa ~9.8) |

| Applications | Ionic liquids, peptide synthesis | Acid scavengers, pharmaceuticals |

Key Findings :

- [Et₃NH]Cl’s larger alkyl groups enhance steric hindrance, reducing nucleophilicity compared to trimethylamine derivatives .

Triethylamine Hydrohalides (e.g., Triethylamine Hydrobromide, Hydroiodide)

| Property | [Et₃NH]Cl | [Et₃NH]Br | [Et₃NH]I |

|---|---|---|---|

| Reactivity in CO₂ Cycloaddition | <5% yield | 20% yield | 92% yield |

| Melting Point | 254–256°C | 245–247°C | 220–222°C |

| Applications | Catalysis, solvents | Limited use | Cyclic carbonate synthesis |

Key Findings :

- [Et₃NH]I outperforms [Et₃NH]Cl and [Et₃NH]Br in catalytic CO₂ cycloaddition due to iodide’s superior nucleophilicity .

Other Amine Hydrochlorides (e.g., Dimethylamine Hydrochloride)

| Property | [Et₃NH]Cl | Dimethylamine Hydrochloride |

|---|---|---|

| Basicity | Weak (pKa ~10.7) | Stronger (pKa ~10.6) |

| Solubility in DMSO | High | Moderate |

| Analytical Use | Quantified via GC with imidazole | Requires derivatization |

Key Findings :

Research Findings on Additive Effects

- Benzene Additive : Reduces viscosity by 30% and increases conductivity by 20% in [Et₃NH]Cl/AlCl₃ by weakening cation-anion interactions. Adsorption studies on Cu(111) surfaces show the order: [Et₃NH]⁺ > C₆H₆ > Al₂Cl₇⁻ .

- Lysine Hydrochloride: In silica nanoparticle synthesis, [Et₃NH]Cl neutralizes lysine hydrochloride, enabling size control and cost-effective production .

生物活性

Triethylamine hydrochloride (TEA·HCl) is a quaternary ammonium compound with diverse applications in both industrial and biological contexts. This article explores its biological activity, including toxicity studies, physiological effects, and its role in various biochemical processes.

- Chemical Formula : C₆H₁₅ClN

- Molecular Weight : 137.65 g/mol

- Solubility : Highly soluble in water (1440 g/L at 20°C), ethanol, and chloroform, but insoluble in ether .

TEA·HCl is primarily used as a reagent in organic synthesis and as a pH adjuster in various chemical reactions. It serves as a competing base in high-performance liquid chromatography (HPLC) for the separation of drugs . Additionally, it is utilized in protein purification processes.

Acute Toxicity

Research has demonstrated that TEA·HCl exhibits significant acute toxicity under certain exposure conditions:

- Inhalation Studies : In guinea pigs exposed to high concentrations (2000 ppm), mortality was observed within two hours. Lower concentrations (1000 ppm) also resulted in fatalities after prolonged exposure .

- Dermal Exposure : Severe skin damage has been reported in laboratory animals following dermal application of TEA·HCl. A 70% solution caused extensive injury to guinea pig skin after just two hours of contact .

Chronic Toxicity

Chronic exposure studies revealed several adverse effects:

- Respiratory System : Long-term exposure to low concentrations (7.2 to 19 ppm) resulted in chronic lung inflammation and weight loss in rats .

- Neurological Effects : Changes in nervous system function were noted, although specific details were not provided. Histopathological examinations showed significant alterations in lung, liver, and brain tissues after extended exposure .

Physiological Effects

TEA·HCl has been associated with various physiological disturbances:

- Visual Disturbances : Human volunteers exposed to TEA·HCl vapors reported symptoms such as foggy vision and blue halos around lights at concentrations as low as 12 ppm . These effects were transient but indicate potential risks for occupational exposure.

- Systemic Effects : In animal models, exposure led to changes in blood parameters, including hypohemoglobinemia and increased reticulocyte counts, suggesting a possible impact on erythropoiesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of TEA·HCl across different contexts:

- Protein Purification : TEA·HCl has been effectively used as a reagent for protein purification, demonstrating its utility in biochemical applications .

- Carotenoid Formation : A study highlighted the role of this compound derivatives in enhancing carotenoid formation in citrus fruits, indicating potential agricultural applications .

- Analytical Chemistry : TEA·HCl has been employed in analytical methods for detecting amines in pharmaceutical formulations, showcasing its relevance in quality control processes .

Table 1: Summary of Toxicity Studies on this compound

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Protein Purification | Used as a reagent for isolating proteins |

| HPLC Separations | Competing base for drug separation |

| Agricultural Chemistry | Enhances carotenoid formation in citrus fruits |

| Analytical Chemistry | Detection of amines in pharmaceuticals |

常见问题

Basic Research Questions

Q. How can neutralization conditions be optimized to maximize triethylamine recovery from triethylamine hydrochloride?

To optimize triethylamine recovery, adjust reaction temperature, pH, and phase separation parameters. Higher temperatures (e.g., 40–60°C) enhance reaction kinetics but require careful pH control (near-neutral) to avoid side reactions. Post-neutralization, use phase separation techniques with extended settling times (e.g., 30–60 minutes) to improve triethylamine yield. Laboratory-scale distillation setups, such as dual-column systems, can achieve >95% purity by removing residual water under reduced pressure .

Q. What factors influence the solubility of this compound in binary solvent systems?

Solubility depends on solvent polarity, temperature, and hydrogen-bonding interactions. For example, in ethanol-water mixtures, solubility increases with ethanol concentration due to reduced dielectric constant. Experimental data for ternary systems (e.g., methanol/acetone/water) show that solubility peaks at specific solvent ratios (e.g., 3:2:0.5 v/v). Use the modified Apelblat equation or λh-model to predict solubility trends across temperatures (10–50°C) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key protocols include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight polyethylene containers at <25°C, away from oxidizers.

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can thermodynamic models improve solubility prediction for this compound in non-aqueous solvents?

Advanced models like the modified Apelblat equation or NRTL (Non-Random Two-Liquid) incorporate activity coefficients and Gibbs free energy to predict solubility in solvents like chloroform or ethyl acetate. For example, the Apelblat equation correlates solubility with temperature (R² > 0.98) in methanol, while the Jouyban-Acree model quantifies solvent-solvent interactions in binary systems .

Q. What role does this compound play in high-performance thin-layer chromatography (HPTLC) method development?

In HPTLC, this compound acts as a tailing reducer in mobile phases. For example, a mobile phase of ethyl acetate/dichloromethane/triethylamine (3:2:0.5 v/v) achieves baseline separation of basic drugs (Rf = 0.35 ± 0.25) on silica gel plates. Optimize triethylamine concentration (0.1–1% v/v) via Plackett-Burman or central composite designs to balance resolution and analysis time .

Q. How does this compound contribute to ammonium salt blockages in thermal oxidation systems, and how can this be mitigated?

this compound decomposes into NH₃ and HCl at high temperatures (>200°C), forming corrosive deposits in regenerative thermal oxidizers (RTOs). Mitigation strategies include:

- Steam purging : Inject 150–200°C steam into RTO ceramics to dissolve deposits.

- Operational adjustments : Reduce purge fan speed to 30–35 Hz, increasing steam residence time for effective decomposition .

Q. Methodological Notes

- Experimental Design : For solubility studies, use gravimetric or UV-spectrophotometric methods with ±5% reproducibility .

- Data Validation : Cross-reference solubility models with DSC (differential scanning calorimetry) to confirm phase transitions .

- Safety Compliance : Adopt OSHA guidelines for respiratory protection (e.g., N95 masks) during large-scale synthesis .

属性

IUPAC Name |

N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWRPSCZWQJDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51974-04-0, 121-44-8 (Parent) | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51974-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060292 | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Triethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C (sublimes) | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1X10+6 mg/L at 25 °C, Soluble in 0.7 parts water, Very soluble in ethanol, chloroform, Soluble in alcohol, chloroform; very slightly soluble in benzene. Practically insoluble in ether | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0689 g/cu cm 21 °C | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000138 [mmHg] | |

| Record name | Triethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from alcohol, Hexagonal crsystals from alcohol | |

CAS No. |

554-68-7 | |

| Record name | Triethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NX3818GCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C (decomposes) | |

| Record name | TRIETHYLAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。